Rilzabrutinib

説明

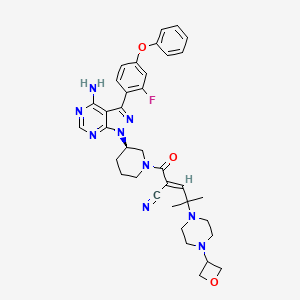

Structure

3D Structure

特性

IUPAC Name |

(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFFREMLXLZNHE-GBOLQPHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40FN9O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575596-29-0, 1575591-66-0 |

Source

|

| Record name | Rilzabrutinib, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575596290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilzabrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575591660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinepropanenitrile, 3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H -pyrazolo[3,4-d ]pyrimidin-1-yl]-α-[2-methyl-2-[4-(3-oxetanyl)-1-piperazinyl]propylidene]-β-oxo-, (αZ ,3R )- (ACI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RILZABRUTINIB, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1WE425BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Rilzabrutinib (B1431308) in Immune Cells

Abstract

This compound is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant therapeutic potential in various immune-mediated diseases.[1][2] Its unique mechanism of action, characterized by a long residence time and low systemic exposure, allows for potent and selective inhibition of BTK, a critical signaling molecule in both adaptive and innate immune cells.[3] This guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates immune cell function, supported by preclinical and clinical data.

Introduction to this compound and Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of signaling pathways downstream of various cell surface receptors in hematopoietic cells.[3] BTK is expressed in B cells, macrophages, monocytes, neutrophils, mast cells, and eosinophils, but not in T cells.[3] Its central role in both adaptive and innate immunity makes it a key therapeutic target for a range of autoimmune and inflammatory disorders.[2][3]

This compound is a highly selective and potent BTK inhibitor.[4] Unlike first-generation irreversible BTK inhibitors, this compound binds to BTK in a reversible covalent manner. This unique binding mode, which involves forming a covalent bond with a specific cysteine residue (Cys481) in BTK, allows for durable target engagement while minimizing off-target effects and potential toxicities associated with permanent inhibition.[3] This tailored covalency provides a balance of sustained efficacy and improved safety.[5]

Core Mechanism of Action: BTK Inhibition

This compound's primary mechanism of action is the inhibition of BTK's enzymatic activity. By binding to the ATP-binding pocket of BTK, this compound prevents the phosphorylation and activation of downstream signaling molecules. This disruption of BTK-mediated signaling has profound effects on the function of multiple immune cell lineages.

Impact on B Cell Signaling and Function

BTK is indispensable for B cell receptor (BCR) signaling, which governs B cell development, maturation, activation, and differentiation.[1][3] Upon BCR engagement, BTK is recruited to the plasma membrane and activated, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and NFAT. These transcription factors drive the expression of genes essential for B cell proliferation, survival, and antibody production.

This compound's inhibition of BTK effectively dampens this entire cascade.[1] This leads to:

-

Reduced B cell activation and proliferation : By blocking downstream signaling, this compound prevents the clonal expansion of B cells in response to antigen stimulation.[1]

-

Inhibition of autoantibody production : In autoimmune diseases, pathogenic autoantibodies are produced by autoreactive B cells. This compound's ability to suppress B cell activation and differentiation leads to a reduction in the production of these harmful autoantibodies.[4][6][7]

Modulation of Innate Immune Cell Function

BTK also plays a critical role in signaling downstream of Fc receptors (FcR) on various innate immune cells, including macrophages, neutrophils, and mast cells.[3] These receptors bind to the Fc portion of antibodies, initiating inflammatory responses.

2.2.1. Macrophages and FcγR-Mediated Phagocytosis

In many autoimmune diseases, autoantibodies opsonize (coat) host cells, such as platelets in immune thrombocytopenia (ITP). Macrophages recognize these opsonized cells via their Fcγ receptors (FcγR), leading to phagocytosis and cell destruction.[6][7] BTK is a key signaling molecule in the FcγR pathway.

This compound inhibits BTK activation downstream of FcγR, thereby blocking the phagocytic activity of macrophages.[6][7] This dual mechanism of reducing autoantibody production by B cells and preventing the clearance of antibody-coated cells by macrophages makes this compound particularly effective in antibody-mediated autoimmune conditions.[6]

2.2.2. Mast Cells, Basophils, and FcεR Signaling

In allergic and inflammatory conditions, IgE antibodies play a central role. Mast cells and basophils express the high-affinity IgE receptor, FcεR. Cross-linking of this receptor by IgE-antigen complexes triggers the release of inflammatory mediators, such as histamine (B1213489) and cytokines. BTK is essential for FcεR-mediated signaling. This compound has been shown to inhibit IgE-mediated, FcεR-dependent immune mechanisms in human basophils and mast cells.[2][3]

2.2.3. Neutrophils

BTK is also involved in neutrophil recruitment and function during inflammation.[3] this compound has been shown to inhibit the inflammatory activities of neutrophils without causing cell death.[2][3]

Quantitative Data on this compound's Activity

The efficacy of this compound has been quantified in both preclinical and clinical studies.

Table 1: Preclinical Activity of this compound

| Parameter | Value | Cell Type/Model | Reference |

| In vitro IC50 (BTK C481S mutant) | 1.2 nM | Cell model | [7] |

Table 2: Clinical Efficacy of this compound in Immune Thrombocytopenia (ITP) - Phase 3 LUNA 3 Study

| Endpoint | This compound | Placebo | p-value | Reference |

| Durable Platelet Response | 23% | 0% | <0.0001 | [8] |

| Overall Platelet Response | 65% | 33% | - | [8] |

| Median Time to Response | 15 days | Not achieved | - | [8] |

| Reduction in Rescue Therapy Use | 52% reduction | - | 0.0007 | [8] |

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon scientific findings. The following are representative methodologies used in the preclinical and clinical evaluation of this compound.

In Vitro BTK Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant BTK.

Methodology:

-

Recombinant human BTK (wild-type or C481S mutant) is incubated with a fluorescently labeled peptide substrate and ATP in a kinase buffer.

-

This compound is added at various concentrations.

-

The kinase reaction is allowed to proceed for a specified time at room temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

B Cell Proliferation Assay

Objective: To assess the effect of this compound on B cell proliferation following BCR stimulation.

Methodology:

-

Primary B cells are isolated from human peripheral blood or mouse spleen.

-

Cells are cultured in the presence of a BCR stimulus (e.g., anti-IgM antibody).

-

This compound is added at a range of concentrations.

-

After a 48-72 hour incubation period, B cell proliferation is measured using a standard assay, such as [³H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).

Macrophage Phagocytosis Assay

Objective: To evaluate the impact of this compound on FcγR-mediated phagocytosis by macrophages.

Methodology:

-

Human monocyte-derived macrophages or a macrophage cell line are cultured.

-

Target cells (e.g., platelets or red blood cells) are opsonized with a relevant antibody (e.g., anti-platelet IgG).

-

The opsonized target cells are fluorescently labeled and added to the macrophage culture in the presence of varying concentrations of this compound.

-

After incubation, non-phagocytosed target cells are washed away.

-

The extent of phagocytosis is quantified by measuring the fluorescence of the macrophages using flow cytometry or fluorescence microscopy.

Clinical Trial Protocol for ITP (LUNA 3 Study)

Objective: To assess the efficacy and safety of this compound in adults with persistent or chronic ITP.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[8]

-

Participants: Adults with persistent or chronic ITP and a platelet count of <30,000/μL.

-

Intervention: Patients were randomized to receive oral this compound (400 mg twice daily) or placebo.

-

Primary Endpoint: Durable platelet response, defined as achieving a platelet count of ≥50,000/μL for at least two-thirds of the weeks from week 17 to 24 of treatment without the use of rescue medication.

-

Secondary Endpoints: Overall platelet response, time to response, bleeding events, use of rescue therapies, and patient-reported outcomes such as fatigue.[8][9]

Conclusion

This compound's mechanism of action is centered on the potent and selective inhibition of BTK, a pivotal kinase in both adaptive and innate immune pathways.[3] By targeting BTK, this compound effectively modulates the function of B cells, macrophages, and other immune cells, leading to a reduction in autoantibody production and the inhibition of antibody-mediated cell destruction.[5][6] Its unique reversible covalent binding mode offers a favorable balance of efficacy and safety. The robust preclinical and clinical data underscore the therapeutic potential of this compound as a first-in-class BTK inhibitor for the treatment of a wide range of immune-mediated diseases.[4][8]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor this compound for Immune-Mediated Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor this compound for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 6. This compound for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Press Release: ASH: this compound demonstrated significant patient benefit in the first positive phase 3 study of a BTK inhibitor in ITP [sanofi.com]

- 9. Press Release: Sanofiâs Wayrilz approved in US as first BTK inhibitor for immune thrombocytopenia [sanofi.com]

Rilzabrutinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilzabrutinib (B1431308) (formerly PRN1008) is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling element in both adaptive and innate immune responses, making it a key therapeutic target for a range of immune-mediated diseases.[1][3] Developed by Principia Biopharma, now a Sanofi company, this compound was designed to offer potent and durable inhibition of BTK while minimizing off-target effects.[1][4] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound, supported by preclinical and clinical data.

Discovery and Design

The development of this compound stemmed from the need for a BTK inhibitor with a safety profile suitable for chronic administration in autoimmune diseases.[1] Unlike first-generation irreversible covalent BTK inhibitors, this compound was engineered as a reversible covalent inhibitor. This design allows for a strong, lasting bond with the target cysteine residue (Cys481) on BTK, leading to sustained target occupancy, while also allowing for dissociation, which is believed to contribute to its favorable safety profile.[5][6]

Chemical Synthesis

The chemical synthesis of this compound has been described in the scientific literature, with at least two distinct routes published. The initial route developed during its discovery and a more recent, optimized alternative.

Principia Biopharma / Sanofi Synthesis

The initial synthesis of this compound (referred to as compound 12 in the discovery publication) involves a multi-step process culminating in the formation of the final molecule.[7]

Alternative Synthetic Route

An alternative, more efficient synthetic route for this compound has been developed, focusing on an amide formation reaction between two key intermediates: pyrazolopyrimidine-piperidine and an E-configured cyanoacrylic acid. This route is reported to have a significantly higher overall yield and avoids the need for Z/E isomer separation.[8]

Mechanism of Action

This compound exerts its therapeutic effects by potently and selectively inhibiting BTK.[9] BTK is a key enzyme in the signaling pathways of various immune cells, including B-cells and myeloid cells.[1][5] By inhibiting BTK, this compound modulates multiple aspects of the immune response.

Inhibition of B-cell Signaling

This compound effectively inhibits B-cell receptor (BCR) signaling, which is crucial for B-cell activation, proliferation, and the production of autoantibodies.[5][10] This is a key mechanism in antibody-driven autoimmune diseases.

Inhibition of Fc Receptor (FcR) Signaling

In addition to its effects on B-cells, this compound also inhibits Fc receptor signaling in myeloid cells such as macrophages and neutrophils.[5][10] This is particularly relevant in diseases where autoantibodies opsonize cells, leading to their destruction by phagocytes. By blocking FcR-mediated signaling, this compound can reduce this pathological process.

Preclinical and Clinical Data

The efficacy and safety of this compound have been evaluated in a range of preclinical models and clinical trials.

Quantitative Data Summary

| Assay/Model | Parameter | This compound Potency/Efficacy | Reference |

| In Vitro Assays | |||

| BTK Enzyme Inhibition | IC50 (16 µM ATP) | 1.3 ± 0.5 nM | [5] |

| BTK Enzyme Inhibition | IC50 (160 µM ATP) | 3.1 ± 0.7 nM | [5] |

| BTK Enzyme Inhibition | IC50 (800 µM ATP) | 9.8 ± 0.7 nM | [5] |

| Cellular BTK Occupancy (Ramos B cells) | IC50 | 8 ± 2 nM | [5] |

| B-cell Activation (CD69 Expression) | IC50 | 126 ± 32 nM | [5] |

| B-cell Proliferation | IC50 | 5 ± 2.4 nM | [5] |

| FcγR-mediated Monocyte Stimulation (TNF-α) | IC50 | 56 ± 45 nM | [5] |

| In Vivo Models | |||

| Rat Collagen-Induced Arthritis | Clinical Score Reduction | Dose-dependent improvement | [5] |

| Clinical Trials (Immune Thrombocytopenia - ITP) | |||

| Phase 1/2 Study | Platelet Response | 40% of patients | [11] |

| Phase 3 LUNA 3 Study | Durable Platelet Response | 23% (vs. 0% placebo) | [4] |

Experimental Protocols

BTK Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound against the BTK enzyme.

Methodology:

-

A kinase selectivity panel of 251 kinases was used (Nanosyn).

-

The reaction mixture for each kinase assay consisted of the specific enzyme, substrate, and ATP.

-

This compound was tested at a concentration of 1 µM for broad kinase screening.

-

For determining the IC50 value for BTK, a range of this compound concentrations were used in the presence of varying ATP concentrations (16, 160, and 800 µM).[5]

-

Enzyme activity was measured, and the IC50 values were calculated.

B-cell Activation Assay (CD69 Expression)

Objective: To assess the functional activity of this compound in inhibiting B-cell activation.

Methodology:

-

Human whole blood was used as the source of B-cells.

-

The blood samples were treated with increasing concentrations of this compound.

-

B-cell activation was induced using an anti-IgM antibody.

-

The expression of the early activation marker CD69 on CD20+ B-cells was measured by flow cytometry.[5]

-

The IC50 value for the inhibition of CD69 expression was determined.

Rat Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the in vivo efficacy of this compound in a model of rheumatoid arthritis.

Methodology:

-

Female Lewis rats were used for the study.

-

Arthritis was induced by immunization with collagen.

-

Once arthritis was established (days 10-20), the rats were treated with either vehicle, this compound (10, 20, or 40 mg/kg once daily, or 20 mg/kg twice daily), or a reference compound (dexamethasone).[5]

-

Clinical scores of arthritis and joint pathology were assessed.

-

BTK occupancy in the spleen was also measured.

Conclusion

This compound is a novel, reversible covalent BTK inhibitor with a well-defined mechanism of action that translates to efficacy in preclinical models of immune-mediated diseases and in clinical trials for conditions such as immune thrombocytopenia. Its unique design and promising clinical data suggest that it has the potential to be a valuable therapeutic option for a range of autoimmune and inflammatory disorders. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this targeted immunotherapy.

References

- 1. This compound | C36H40FN9O3 | CID 73388818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. researchgate.net [researchgate.net]

- 4. Press Release: ASH: this compound demonstrated significant patient benefit in the first positive phase 3 study of a BTK inhibitor in ITP [sanofi.com]

- 5. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor this compound for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluating this compound in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

Rilzabrutinib's Reversible Covalent Binding to BTK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of rilzabrutinib (B1431308), a potent and selective oral inhibitor of Bruton's tyrosine kinase (BTK). A distinguishing feature of this compound is its unique reversible covalent binding to BTK, which confers a prolonged pharmacodynamic effect despite a short systemic half-life. This document details the binding kinetics, relevant signaling pathways, and the experimental methodologies used to characterize this interaction.

The Mechanism: A Dual-Binding Approach

This compound's interaction with BTK is a two-step process that combines the durability of covalent inhibition with the potential for improved safety through reversibility.[1] Unlike first-generation irreversible BTK inhibitors, this compound's design allows for controlled and sustained target engagement while minimizing the risk of permanent off-target modifications.[1][2][3]

The process begins with the initial non-covalent binding of this compound to the ATP-binding site of the BTK enzyme. This is followed by the formation of a reversible covalent bond between the nitrile group on this compound and the thiol group of a non-catalytic cysteine residue, Cys481, within the BTK active site.[2][4] This reversible nature allows this compound to dissociate from the target, which is particularly advantageous for reducing the duration of any potential off-target effects.[2]

BTK Signaling Pathways Modulated by this compound

BTK is a critical signaling molecule in hematopoietic cells, particularly B lymphocytes and myeloid cells.[5][6][7] It plays a central role in both adaptive and innate immunity by transducing signals from the B-cell receptor (BCR) and Fc receptors (FcR).[7][8][9][10] Overactivation of these pathways is implicated in various autoimmune and inflammatory diseases.[7]

Upon antigen binding to the BCR or immune complexes to FcγR, a signaling cascade is initiated.[10] This involves the activation of kinases like LYN and SYK, which then activate PI3K.[10] PI3K generates PIP3, recruiting BTK to the cell membrane where it becomes activated.[10][11] Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2), leading to downstream signaling events that culminate in the activation of transcription factors such as NF-κB.[5][7] This promotes cell proliferation, survival, and the production of autoantibodies and inflammatory cytokines.[5][7] this compound effectively blocks these downstream effects by inhibiting BTK.[10]

Quantitative Analysis of this compound-BTK Interaction

The efficacy and safety profile of this compound is underpinned by its specific binding kinetics and pharmacodynamic properties. Key quantitative data are summarized below.

| Parameter | Value | Target/System | Significance | Reference |

| Binding Affinity & Potency | ||||

| IC50 (enzyme assay) | 1.3 nM | BTK | High potency enzymatic inhibition. | [1] |

| IC50 (Tec) | 0.8 nM | Tec Kinase | Potent inhibition of a related kinase. | [12] |

| Kd* (overall affinity) | 0.14 nM | BTK | High overall binding affinity. | [2] |

| Cellular Activity | ||||

| BTK Occupancy IC50 | 8 ± 2 nM | Ramos B Cells | Potent target engagement in a cellular context. | [9] |

| B Cell Proliferation IC50 | 5 ± 2.4 nM | Human B Cells | Effective inhibition of B cell function. | [9] |

| Binding Kinetics | ||||

| k_off (dissociation rate) | 2.0 x 10-5 s-1 | BTK | Very slow dissociation contributes to long residence time. | [2] |

| Residence Time (BTK) | 14 hours / 812 minutes | BTK | Prolonged target inhibition despite rapid plasma clearance. | [2] |

| Residence Time (ITK) | 43 minutes | ITK (off-target) | Shorter residence time on off-target kinase, enhancing selectivity. | [2] |

| Residence Time (HER4) | 3.75 hours | HER4 (off-target) | Shorter residence time on off-target kinase, enhancing selectivity. | [2] |

| Pharmacodynamics & Pharmacokinetics | ||||

| BTK Occupancy (in cells) | 72% at 18h post-washout | Ramos B Cells | Durable target engagement long after drug removal. | [9] |

| BTK Occupancy (in vivo) | >90% within 4h, sustained >24h | Humans | High and sustained target occupancy in clinical settings. | [1][13] |

| Elimination Half-life (t1/2) | ~3-4 hours | Humans | Rapid plasma clearance, minimizing systemic exposure. | [1][14][15] |

| Tmax | 0.5 - 2.5 hours | Humans | Rapid absorption after oral administration. | [14][15] |

Key Experimental Protocols

The characterization of this compound's reversible covalent binding mechanism relies on a suite of specialized biochemical and cellular assays.

LanthaScreen™ Kinase Binding Assay for Binding Kinetics

This assay is used to determine the binding kinetics, particularly the dissociation rate (off-rate), of this compound from BTK.

-

Principle: A competitive binding assay using a fluorescent "tracer" that binds to the kinase. The binding of a test compound displaces the tracer, causing a change in the FRET (Förster Resonance Energy Transfer) signal.

-

Protocol for Dissociation Studies:

-

Pre-incubation: A high concentration of this compound (e.g., 1.5 µM) is pre-incubated with the BTK enzyme (e.g., 0.5 µM) for a sufficient time (e.g., 30 minutes) to allow for binding equilibrium.

-

Dilution: The complex is then significantly diluted (e.g., 5-fold) into a buffer containing the fluorescent tracer and a Europium-coupled antibody. This dilution initiates the dissociation of this compound.

-

Signal Measurement: The FRET signal is measured over time. As this compound dissociates, the tracer binds to the freed BTK, resulting in an increase in the FRET signal.

-

Data Analysis: The rate of signal change over time is fitted to a kinetic model to determine the dissociation rate constant (k_off). The residence time is calculated as 1/k_off.[9]

-

Cellular BTK Occupancy and Durability Assay

This assay measures the extent and duration of BTK engagement by this compound within a cellular environment.

-

Principle: A competitive displacement assay in whole cells. An irreversible, biotinylated BTK probe is used to label any BTK molecules not occupied by this compound. The amount of bound probe is inversely proportional to this compound occupancy.

-

Protocol:

-

Cell Treatment: Human B cell lines (e.g., Ramos cells) are treated with varying concentrations of this compound for a set period (e.g., 1 hour).

-

Washout (for durability): For durability studies, the cells are washed to remove any unbound this compound and then incubated in drug-free media for various time points (e.g., up to 18 hours).[9]

-

Probe Addition: The irreversible biotinylated BTK probe is added to the cells and incubated (e.g., 1 hour at 37°C) to covalently label any unoccupied BTK.

-

Cell Lysis & Detection: Cells are lysed, and the amount of biotinylated probe bound to BTK is quantified using a proximity-based assay like AlphaScreen™, which generates a signal when donor and acceptor beads are brought close together via the biotin (B1667282) tag.

-

Data Analysis: A decrease in the AlphaScreen™ signal indicates higher BTK occupancy by this compound. The data is used to calculate an IC50 for target occupancy and to assess the percentage of occupancy remaining after washout.[9]

-

Intact Protein Mass Spectrometry

This biophysical technique provides direct evidence of the formation of a covalent adduct between the inhibitor and the target protein.

-

Principle: High-resolution mass spectrometry (MS) can accurately measure the molecular weight of a protein. The formation of a covalent bond between an inhibitor and a protein results in a predictable mass increase equal to the molecular weight of the inhibitor.

-

Protocol:

-

Incubation: The purified BTK protein is incubated with this compound to allow for adduct formation.

-

Sample Preparation: The sample is desalted to remove components that could interfere with the MS analysis.

-

MS Analysis: The protein-inhibitor complex is analyzed using electrospray ionization mass spectrometry (ESI-MS).

-

Data Analysis: The resulting spectrum is deconvoluted to determine the precise mass of the protein species. A mass shift corresponding to the molecular weight of this compound confirms the formation of the covalent adduct.[16] The reversibility can be confirmed by observing the dissociation of the adduct over time or after a dilution or dialysis step.[16][17]

-

Conclusion

This compound represents a sophisticated approach in kinase inhibition, leveraging a reversible covalent binding mechanism to achieve a desirable therapeutic profile. Its high potency and prolonged residence time on BTK ensure durable target inhibition, while its rapid systemic clearance and the reversible nature of its binding are designed to enhance its safety profile by minimizing off-target effects.[1][2][9] The combination of potent, sustained on-target activity and reduced potential for off-target toxicity makes this compound a promising agent for the treatment of immune-mediated diseases.[1][9] The experimental methodologies detailed herein are crucial for the characterization and development of such next-generation covalent inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhancing Reversible Covalent Drug Design [enzymlogic.com]

- 3. youtube.com [youtube.com]

- 4. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. standardofcare.com [standardofcare.com]

- 6. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor this compound for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Effects of the Btk-Inhibitors Remibrutinib (LOU064) and this compound (PRN1008) With Varying Btk Selectivity Over Tec on Platelet Aggregation and in vitro Bleeding Time [frontiersin.org]

- 13. ashpublications.org [ashpublications.org]

- 14. This compound, a reversible covalent Bruton's tyrosine kinase inhibitor: Absorption, metabolism, excretion, and absolute bioavailability in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A thorough QTc study to evaluate the effects of oral this compound administered alone and with ritonavir in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]

The Structure-Activity Relationship of Rilzabrutinib Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Rilzabrutinib, a reversible covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound is a promising therapeutic agent for a range of immune-mediated diseases. This document details the core molecular features driving its potency and selectivity, presents quantitative data for key analogues, outlines experimental protocols for its evaluation, and visualizes the critical signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound (formerly PRN1008) is an orally administered, potent, and highly selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for the signaling pathways of B-cells and other immune cells.[1][2] Unlike first-generation, irreversible BTK inhibitors, this compound features a unique reversible covalent binding mechanism.[2] It forms a covalent bond with a specific cysteine residue (Cys481) in the active site of BTK, leading to potent and durable inhibition.[2] However, this bond is reversible, which contributes to its favorable safety profile by minimizing off-target effects and allowing for a tailored residence time.[2]

The inhibition of BTK by this compound disrupts B-cell receptor (BCR) signaling, which in turn modulates B-cell proliferation, differentiation, and survival.[1] This mechanism is particularly relevant in autoimmune diseases characterized by aberrant B-cell activity. Furthermore, this compound's inhibitory action extends to Fc receptor (FcR)-mediated signaling in other immune cells like macrophages, basophils, and mast cells, contributing to its broad anti-inflammatory effects.[3]

Structure-Activity Relationship (SAR) of this compound Analogues

The discovery of this compound involved the optimization of a pyrazolopyrimidine scaffold. The key structural features contributing to its high affinity and selectivity have been elucidated through the synthesis and evaluation of numerous analogues. The following tables summarize the quantitative data for this compound and its key analogue, PRN473.

Table 1: In Vitro Potency of this compound and PRN473

| Compound | BTK IC₅₀ (nM) | BTK Occupancy in Ramos B cells EC₅₀ (nM) | B-cell Proliferation IC₅₀ (nM) |

| This compound (PRN1008) | 1.3 | 8 ± 2 | 5 ± 2.4 |

| PRN473 | Not explicitly reported, but described as a potent inhibitor | Not explicitly reported | Not explicitly reported |

Data sourced from Owens et al., 2022 and Langrish et al., 2021.[2][3]

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Endpoint | IC₅₀ (nM) |

| B-cell Activation (CD69 Expression) | Human Whole Blood | Inhibition of anti-IgM induced CD69 | 126 ± 32 |

| Basophil Activation (CD63 Expression) | Human Basophils | Inhibition of anti-IgE induced CD63 | 10-100 (approx.) |

| FcγR-mediated Phagocytosis | Macrophages | Inhibition of phagocytosis | Potent inhibition observed |

Data sourced from Langrish et al., 2021.[3]

The core pyrazolopyrimidine scaffold, the aminopyrazole moiety, and the substituted phenyl group are crucial for high-affinity binding to the ATP-binding pocket of BTK. The acrylamide (B121943) warhead is the key functional group that forms the reversible covalent bond with Cys481. The specific substitutions on the piperidine (B6355638) and piperazine (B1678402) rings are optimized for potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogues.

BTK Kinase Assay (Enzymatic Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of BTK.

Materials:

-

Recombinant human BTK enzyme

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds (this compound analogues)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the test compounds to the wells of a 384-well plate.

-

Add the BTK enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Measure the luminescence signal, which is proportional to the kinase activity.

-

Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.

BTK Occupancy Assay in Ramos B-cells

This cell-based assay measures the extent to which a compound binds to and occupies the active site of BTK within a cellular context.

Materials:

-

Ramos B-cells (human Burkitt's lymphoma cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (this compound analogues)

-

BTK-selective biotinylated probe (irreversible BTK inhibitor with a biotin (B1667282) tag)

-

Lysis buffer

-

Streptavidin-coated plates

-

Detection antibody (e.g., anti-BTK antibody) and substrate

Procedure:

-

Culture Ramos B-cells to the desired density.

-

Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour) at 37°C.

-

Wash the cells to remove unbound compound.

-

Add the BTK-selective biotinylated probe to the cells and incubate to allow the probe to bind to any unoccupied BTK.

-

Lyse the cells and transfer the lysate to streptavidin-coated plates.

-

Incubate to allow the biotinylated probe-BTK complex to bind to the plate.

-

Wash the plates to remove unbound proteins.

-

Detect the amount of captured BTK using a primary anti-BTK antibody followed by a secondary HRP-conjugated antibody and a chemiluminescent substrate.

-

The signal is inversely proportional to the BTK occupancy by the test compound.

-

Calculate the EC₅₀ values for BTK occupancy.

Human Basophil Activation Assay (CD63 Expression)

This assay assesses the functional consequence of BTK inhibition on IgE-mediated basophil degranulation.

Materials:

-

Fresh human whole blood or isolated basophils

-

Test compounds (this compound analogues)

-

Anti-IgE antibody (to stimulate basophils)

-

Staining antibodies (e.g., anti-CD63-PE, anti-IgE-FITC)

-

Red blood cell lysis buffer

-

Flow cytometer

Procedure:

-

Pre-incubate whole blood with serial dilutions of the test compounds for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulate the basophils by adding an anti-IgE antibody and incubate for another 15-30 minutes at 37°C.

-

Stop the reaction by placing the samples on ice.

-

Stain the cells with fluorescently labeled antibodies against CD63 and a basophil-specific marker (e.g., IgE).

-

Lyse the red blood cells.

-

Acquire the samples on a flow cytometer.

-

Gate on the basophil population and quantify the percentage of CD63-positive cells.

-

Determine the IC₅₀ for the inhibition of basophil activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving BTK and a typical experimental workflow for screening BTK inhibitors.

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

Caption: General workflow for the discovery and development of BTK inhibitors.

Conclusion

The development of this compound represents a significant advancement in the field of BTK inhibitors for immune-mediated diseases. Its unique reversible covalent mechanism of action, combined with high potency and selectivity, offers the potential for a highly effective and well-tolerated therapeutic option. The structure-activity relationships established for the pyrazolopyrimidine series highlight the critical molecular interactions necessary for potent BTK inhibition. The experimental protocols detailed herein provide a framework for the continued discovery and evaluation of novel BTK inhibitors. Further exploration of this chemical space may lead to the development of next-generation therapies with even more refined properties for the treatment of a wide range of autoimmune and inflammatory disorders.

References

- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor this compound for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor this compound for Immune-Mediated Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Rilzabrutinib: A Deep Dive into Target Selectivity and Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Rilzabrutinib (B1431308) is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in various immune cells.[1][2] Its unique mechanism of action and high selectivity make it a promising therapeutic candidate for a range of immune-mediated diseases.[1][3] This technical guide provides a comprehensive overview of this compound's kinase inhibition profile, target selectivity, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound functions by binding to BTK, a key enzyme in the signaling pathways of B-cells and other immune cells.[2][4] This inhibition disrupts the downstream signals that lead to B-cell proliferation, differentiation, and survival.[2] Specifically, this compound's mechanism involves a reversible covalent interaction with a cysteine residue (Cys481) in the ATP-binding domain of BTK, leading to a prolonged and durable inhibition of the enzyme.[1][5] This targeted approach allows for potent immunomodulation while potentially minimizing off-target effects.[6][7]

The therapeutic action of this compound is primarily twofold: it suppresses B-cell activation, which can decrease the production of autoantibodies, and it inhibits FcγR-driven phagocytosis of antibody-coated cells by macrophages in the spleen and liver.[3][8][9]

Kinase Inhibition Profile

This compound demonstrates high potency and selectivity for BTK. In a broad kinase screening panel, it showed significant inhibition of a very limited number of kinases at a concentration of 1 µM.[1] The following tables summarize the quantitative data on this compound's inhibitory activity.

Table 1: Biochemical Inhibition of Key Kinases by this compound

| Kinase | IC50 (nM) |

| BTK (Bruton's tyrosine kinase) | 1.3 ± 0.5[1] |

| RLK (Receptor-like kinase) | 1.2 ± 0.3[1] |

| TEC (Tyrosine-protein kinase Tec) | 0.8 ± 0.1[1] |

| BMX (Bone marrow tyrosine kinase on chromosome X) | 1.0 ± 0.1[1] |

| BLK (B lymphocyte kinase) | 6.3 ± 0.7[1] |

| BTK C481S mutant | 1.2[5][9] |

Table 2: Cellular Activity of this compound

| Assay | Cell Type | IC50 (nM) |

| Inhibition of CD69 B cell expression | Human Whole Blood | 126 ± 32[1] |

| BTK Target Occupancy | Human Whole Blood | 233 ± 75[1] |

| Inhibition of BCR-induced B cell proliferation | Human B cells | 5 ± 2.4[1] |

| Inhibition of GPVI stimulated platelet aggregation | Human Platelets | 160[4][10] |

Signaling Pathways

This compound exerts its effects by modulating key signaling pathways in immune cells. Below are diagrams illustrating the B-cell receptor (BCR) and Fcγ receptor (FcγR) signaling pathways and the point of intervention by this compound.

Experimental Protocols

The characterization of this compound's kinase inhibition profile and selectivity involves a series of biochemical and cellular assays.

Biochemical Kinase Inhibition Assay

A common method to determine the half-maximal inhibitory concentration (IC50) for a kinase is the ATP competitive enzyme inhibition in vitro assay.

Workflow:

Protocol Details: The assay typically involves incubating the purified kinase with a specific substrate and varying concentrations of the inhibitor. The enzymatic reaction is initiated by the addition of ATP. After a set incubation period, the reaction is stopped, and the amount of product formed is quantified. This can be done by measuring the amount of ADP produced or by detecting the phosphorylated substrate. The IC50 value is then calculated from the dose-response curve.

Cellular B-Cell Activation Assay

To assess the functional activity of this compound in a cellular context, B-cell activation assays are performed. A common method measures the expression of activation markers, such as CD69, on the surface of B-cells.

Workflow:

Protocol Details: Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are treated with a range of this compound concentrations. B-cell activation is then induced using a stimulant such as anti-IgM antibody. Following stimulation, the cells are stained with fluorescently labeled antibodies specific for B-cell markers (e.g., CD20) and activation markers (e.g., CD69). The expression levels of these markers are then quantified using flow cytometry to determine the inhibitory effect of this compound on B-cell activation.[1]

Conclusion

This compound is a highly potent and selective reversible covalent inhibitor of BTK. Its well-defined kinase inhibition profile and mechanism of action, which involves the disruption of key signaling pathways in B-cells and other immune cells, underscore its potential as a targeted therapy for immune-mediated diseases. The data presented in this guide, derived from robust biochemical and cellular assays, provide a strong foundation for its continued development and clinical investigation.

References

- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor this compound for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating this compound in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AID 1257741 - Biochemical Assay: A generalized procedure for a standard biochemical Btk Kinase Assay that can be used to test Formula I compounds. Alternatively, the Lanthascreen assay can be used to evaluate Btk activity through quantification of its phosphorylated peptide product. The FRET (Fluorescence Resonance Energy Transfer) that occurs between the fluorescein on the peptide product and the terbium on the detection antibody decreases with the addition of inhibitors of Btk that reduce the phosphorylation of the peptide. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of the Btk-Inhibitors Remibrutinib (LOU064) and this compound (PRN1008) With Varying Btk Selectivity Over Tec on Platelet Aggregation and in vitro Bleeding Time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From C481 Resistance Evasion to Platelet Preservation: this compound Redefines ITP Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collection - Novel Brutonâs Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - ACS Chemical Biology - Figshare [acs.figshare.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

In Vivo Pharmacokinetics and Pharmacodynamics of Rilzabrutinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilzabrutinib (B1431308) (PRN1008) is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling enzyme in both adaptive and innate immune responses, making it a key therapeutic target for a range of immune-mediated diseases.[3][4] this compound's unique mechanism of action, which combines potent and selective BTK inhibition with a favorable pharmacokinetic and pharmacodynamic profile, distinguishes it from other BTK inhibitors.[1][5] This technical guide provides an in-depth overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

This compound modulates immune responses through two primary mechanisms: the suppression of B-cell activation and the inhibition of Fcγ receptor (FcγR)-mediated phagocytosis by macrophages.[1][6] By binding to a specific cysteine residue in BTK, this compound effectively blocks downstream signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling.[4] This leads to a reduction in the production of autoantibodies by B-cells and diminishes the clearance of antibody-coated cells by phagocytes.[1][6] A key feature of this compound is its reversible covalent binding, which allows for durable target engagement and a long residence time on BTK, despite low systemic exposure and a short plasma half-life.[3][6]

Pharmacokinetics

This compound is characterized by rapid oral absorption and a short terminal half-life.[5][7] Clinical studies in healthy volunteers have demonstrated that the time to maximum plasma concentration (Tmax) is typically observed between 1 to 2.5 hours post-dose.[5][7] The mean terminal half-life is approximately 3 to 4 hours.[7] Despite its rapid clearance from plasma, this compound's pharmacodynamic effects are sustained.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | 100 mg Single Dose | 400 mg Single Dose | 1200 mg Single Dose |

| Median Tmax (hours) | ~1 | ~2.1 | ~3 |

| Median Terminal Half-life (hours) | 1.6 | 3.1 | 3.2 |

| Mean AUC0–∞ (ng∙h/mL) | - | 454 | - |

| Mean Cmax (ng/mL) | - | 144 | - |

Data compiled from a Phase I study in healthy volunteers.[5]

Co-administration with the strong CYP3A4 inhibitor ritonavir (B1064) significantly increases this compound exposure, indicating that it is a substrate for CYP3A enzymes.[8] For instance, co-administration of 400 mg this compound with ritonavir resulted in an increase in mean AUC0–∞ to 3800 ng∙h/mL and Cmax to 712 ng/mL.[8]

Pharmacodynamics

The pharmacodynamic profile of this compound is highlighted by its potent and durable BTK occupancy.[3] This sustained target engagement is a key differentiator and is believed to be central to its therapeutic efficacy.

Table 2: In Vitro and In Vivo BTK Occupancy of this compound

| System | Metric | Value |

| Ramos B cells (in vitro) | IC50 for BTK occupancy | 8 ± 2 nM |

| Ramos B cells (in vitro washout) | BTK occupancy at 18 hours | 72% |

| Human PBMCs (in vitro washout) | BTK occupancy at 18 hours | 79% ± 2% |

| Healthy Volunteers (300 mg BID, Day 10) | BTK inhibition at 4 hours | 91% |

| BTK inhibition at 12 hours | 77% | |

| BTK inhibition at 24 hours | 60% |

Data from preclinical and clinical studies.[3]

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by inhibiting BTK-mediated signaling downstream of the B-cell receptor (BCR) and Fcγ receptors (FcγR).

Key In Vivo Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats

This model is widely used to evaluate the efficacy of anti-arthritic compounds.

1. Animals:

-

Male Wistar or Lewis rats, typically 8-10 weeks of age, are used.[9]

2. Induction of Arthritis:

-

An emulsion is prepared by mixing bovine type II collagen (e.g., 2 mg/mL in 0.05 M acetic acid) with an equal volume of Incomplete Freund's Adjuvant (IFA).[10]

-

On day 0, rats are immunized with a subcutaneous injection of the emulsion (e.g., 0.2 mL) at the base of the tail.[9]

-

A booster injection is typically administered on day 7.[9]

3. Dosing Paradigm:

-

This compound or vehicle is administered orally, once or twice daily. Dosing can be prophylactic (starting on day 0), semi-established (starting on day 6 or 9), or therapeutic (starting after the onset of clinical signs, e.g., day 11-13).[11]

4. Efficacy Assessment:

-

Clinical Scoring: Arthritis severity is assessed using a clinical scoring system that evaluates inflammation, swelling, and erythema of the paws.

-

Histopathology: At the end of the study, ankle joints are collected, fixed, and decalcified. Sections are stained with Hematoxylin & Eosin (H&E) and Safranin O-Fast Green to assess inflammation, pannus formation, cartilage damage, and bone resorption.[9]

Immune Thrombocytopenia (ITP) in Mice

This model is used to assess the ability of a compound to prevent antibody-mediated platelet destruction.

1. Animals:

-

Standard laboratory mouse strains (e.g., BALB/c) are used.

2. Induction of ITP:

-

ITP is induced by administering an anti-platelet antibody, such as an anti-CD41 (glycoprotein IIb/IIIa) antibody, via intravenous or intraperitoneal injection.[2]

3. Dosing Paradigm:

-

This compound or vehicle is typically administered orally prior to the induction of ITP.[2]

4. Efficacy Assessment:

-

Platelet Counts: Blood samples are collected at various time points after antibody administration (e.g., 6 hours), and platelet counts are determined using an automated hematology analyzer or by manual counting.[2] Efficacy is measured by the prevention of platelet loss compared to vehicle-treated controls.[2]

BTK Occupancy Assay

This pharmacodynamic assay measures the extent of BTK engagement by this compound in peripheral blood mononuclear cells (PBMCs).

Methodological Details:

-

Whole Blood Treatment: Human whole blood is incubated with various concentrations of this compound or a vehicle control (DMSO) for 1 hour at 37°C.[3]

-

PBMC Isolation: PBMCs are isolated from the treated whole blood using Ficoll-Paque density gradient centrifugation.[3]

-

Probe Labeling: The isolated PBMCs are then incubated with a BTK-selective probe that is labeled with a detectable marker (e.g., biotin (B1667282) or a fluorophore) for 1 hour at 37°C.[3] This probe binds to the BTK molecules that are not occupied by this compound.

-

Cell Lysis and Detection: The cells are lysed, and the amount of bound probe is quantified.[3] For biotinylated probes, an ELISA-based format with streptavidin-HRP can be used. For fluorescent probes, flow cytometry is a common method.[12] Homogeneous assays like TR-FRET can also be employed to measure both free and total BTK.[13]

-

Calculation: BTK occupancy is calculated by comparing the signal from the this compound-treated samples to the signal from the vehicle-treated control samples. A lower signal in the treated sample indicates higher BTK occupancy by this compound.

Conclusion

This compound demonstrates a distinct in vivo pharmacokinetic and pharmacodynamic profile characterized by rapid absorption, a short half-life, and potent, durable BTK occupancy. This combination of properties allows for sustained target engagement with limited systemic exposure, which is advantageous for the treatment of chronic immune-mediated diseases. The preclinical efficacy of this compound in models of arthritis and immune thrombocytopenia, coupled with its well-defined mechanism of action, underscores its potential as a valuable therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other BTK inhibitors in a research and drug development setting.

References

- 1. This compound for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating this compound in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor this compound for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 5. A thorough QTc study to evaluate the effects of oral this compound administered alone and with ritonavir in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a reversible covalent Bruton's tyrosine kinase inhibitor: Absorption, metabolism, excretion, and absolute bioavailability in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The immunosuppressive effects and mechanisms of loureirin B on collagen-induced arthritis in rats [frontiersin.org]

- 11. inotiv.com [inotiv.com]

- 12. benchchem.com [benchchem.com]

- 13. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Rilzabrutinib's Effect on B-cell Receptor Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rilzabrutinib (B1431308) is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Its unique mechanism of action allows for potent and sustained inhibition of BTK, leading to the disruption of downstream signaling cascades that are crucial for B-cell proliferation, differentiation, and survival.[1][3] This technical guide provides an in-depth overview of this compound's effects on BCR signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction to this compound and B-cell Receptor Signaling

The B-cell receptor signaling pathway is integral to the adaptive immune response. Upon antigen binding to the BCR, a cascade of intracellular signaling events is initiated, with BTK playing a central role.[3] Activated BTK autophosphorylates and subsequently phosphorylates downstream substrates, most notably Phospholipase C-γ2 (PLCγ2).[2] This leads to the activation of transcription factors that drive B-cell activation and proliferation.[2] In various B-cell malignancies and autoimmune diseases, this pathway is often dysregulated.[3]

This compound is designed to selectively inhibit BTK, thereby blocking these pro-survival signals.[4][5] It forms a reversible covalent bond with a cysteine residue (Cys481) in the BTK active site, which provides a durable pharmacodynamic effect.[1][2] This targeted inhibition modulates the immune response by reducing the activation and proliferation of B-cells.[1][5]

Quantitative Data on this compound's Potency and Selectivity

The following tables summarize the in vitro and cellular potency of this compound from various enzymatic and cell-based assays.

Table 1: Enzymatic Inhibition of this compound against BTK and Other Kinases

| Kinase | IC50 (nM) |

| BTK | 1.3 ± 0.5[4] |

| TEC | 0.8 ± 0.1[4] |

| RLK | 1.2 ± 0.3[4] |

| BMX | 1.0 ± 0.1[4] |

| BLK | 6.3 ± 0.7[4] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Activity of this compound

| Assay | Cell Type | IC50 (nM) |

| BTK Occupancy | Ramos B-cells | 8 ± 2[4] |

| B-cell Activation (CD69 Expression) | Human Whole Blood (CD20+ B-cells) | 126 ± 32[4] |

| B-cell Proliferation | Human B-cells | 5 ± 2.4[4] |

| GPVI-stimulated Platelet Aggregation | Human Platelets | 160[1][6] |

| BTK C481S Mutant | Cell Model | 1.2[2] |

IC50 values represent the concentration of this compound required to inhibit 50% of the cellular response.

B-cell Receptor Signaling Pathway and this compound's Mechanism of Action

This compound's primary mechanism of action is the inhibition of BTK, a key kinase in the BCR signaling cascade. The following diagram illustrates this pathway and the point of intervention by this compound.

References

- 1. Effects of the Btk-Inhibitors Remibrutinib (LOU064) and this compound (PRN1008) With Varying Btk Selectivity Over Tec on Platelet Aggregation and in vitro Bleeding Time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From C481 Resistance Evasion to Platelet Preservation: this compound Redefines ITP Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor this compound for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Rilzabrutinib's Impact on Fc Receptor-Mediated Phagocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilzabrutinib (B1431308) is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated efficacy in the treatment of immune-mediated diseases, most notably Immune Thrombocytopenia (ITP).[1][2] Its mechanism of action is dual-pronged, targeting both the adaptive and innate immune systems.[1][3] this compound modulates B-cell activation, thereby reducing the production of pathogenic autoantibodies, and critically, it inhibits Fc receptor (FcR)-mediated phagocytosis by macrophages, a key process in the destruction of antibody-coated cells, such as platelets in ITP.[1][4][5] This guide provides an in-depth technical overview of this compound's impact on Fc receptor-mediated phagocytosis, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action

This compound's therapeutic effect in diseases like ITP is largely attributed to its ability to interfere with the signaling cascade downstream of Fcγ receptors (FcγR) on macrophages.[4][5] When autoantibodies opsonize platelets, their Fc portions are recognized by FcγRs on macrophages, triggering a signaling pathway that leads to phagocytosis and platelet destruction.[6] BTK is a critical signaling molecule in this pathway.[7] By inhibiting BTK, this compound effectively dampens this pathological process.[4][8]

Quantitative Data

The inhibitory activity of this compound on FcγR-mediated cellular responses has been quantified in preclinical studies. The following tables summarize the key in vitro efficacy data.

| Assay Description | Cell Type | Readout | IC50 (nM) | Reference |

| Inhibition of IgG/FcγR-stimulated TNF-α production | Human Monocytes | TNF-α production | 56 ± 45 | |

| BTK Occupancy | Ramos B cell line | BTK Occupancy | 8 ± 2 | |

| Inhibition of IgG Antibody Production (T-dependent) | Human B cells | IgG production | 20 ± 20 | |

| Inhibition of IgG Antibody Production (T-independent) | Human B cells | IgG production | 50 ± 90 |

Table 1: In Vitro Efficacy of this compound

Signaling Pathways and Experimental Workflows

Fcγ Receptor Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical FcγR signaling pathway in macrophages and highlights the inhibitory action of this compound.

Caption: FcγR signaling cascade and this compound's inhibition of BTK.

Experimental Workflow: In Vitro Inhibition of FcγR-Mediated TNF-α Production

This diagram outlines the key steps in the experimental protocol to determine the IC50 of this compound for the inhibition of FcγR-mediated TNF-α production in human monocytes.

References

- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor this compound for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Search [escholarship.org]

- 3. congress.sanofimedical.com [congress.sanofimedical.com]

- 4. This compound for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor this compound for Immune-Mediated Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term treatment with this compound in patients with immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Evaluating this compound in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture of Selectivity: A Technical Guide to Rilzabrutinib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rilzabrutinib (B1431308) is a novel, orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling enzyme in both adaptive and innate immune pathways.[1][2][3] Its remarkable clinical efficacy in treating immune-mediated diseases is underpinned by a molecular design that confers high selectivity for its intended target, thereby minimizing off-target effects commonly associated with other kinase inhibitors. This guide provides an in-depth technical overview of the molecular basis for this compound's high selectivity, detailing its unique binding mechanism, kinase inhibition profile, and the experimental methodologies used for its characterization.

The Dual-Binding Mechanism of this compound

This compound's high selectivity is primarily attributed to its unique reversible covalent binding mechanism, which involves both non-covalent interactions and a reversible covalent bond with a specific cysteine residue (Cys481) in the active site of BTK.[1][4][5] This dual-engagement strategy ensures potent and durable inhibition of BTK while allowing for dissociation, a key feature that distinguishes it from irreversible covalent inhibitors and contributes to its favorable safety profile.[4][6]

The initial binding of this compound to the ATP-binding pocket of BTK is driven by a network of non-covalent interactions. This is followed by the formation of a reversible covalent bond between the cyano-acrylamide warhead of this compound and the thiol group of Cys481.[4] The reversibility of this bond is a key design feature that allows for a "tailored residence time," enabling sustained target engagement while minimizing the risk of permanent off-target protein modification.[1]

The structural basis for this interaction has been elucidated by X-ray crystallography (PDB ID: 7L5P and 7L5O), revealing the precise orientation of this compound within the BTK active site and the key residues involved in binding.[5][7][8]

Kinase Selectivity Profile

This compound exhibits a highly selective kinase inhibition profile. Kinome-wide screening has demonstrated that at a concentration of 1 µM, this compound inhibits only a small subset of kinases, highlighting its specificity for BTK.[1]

Table 1: Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) | Percent Inhibition @ 1µM |

| BTK | 1.3 | >90% |

| TEC | 0.8 | >90% |

| RLK (TXK) | 1.2 | >90% |

| BMX | 1.0 | >90% |

| BLK | Data not available | >90% |

| ERBB4 | Data not available | >90% |

Data compiled from multiple sources.[1][9]

This high degree of selectivity is crucial for minimizing off-target side effects. For instance, unlike the first-generation BTK inhibitor ibrutinib, this compound does not significantly inhibit kinases involved in platelet aggregation, which is thought to contribute to a lower risk of bleeding events.[1][10]

Experimental Protocols

The characterization of this compound's selectivity and mechanism of action relies on a suite of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the potency (IC50) of this compound against a panel of purified kinases.

Methodology: A common method is the Caliper electrophoresis-based mobility shift assay.

-

Reagents:

-

Purified recombinant kinase enzymes.

-

Fluorescently labeled peptide substrate.

-

ATP.

-

This compound (serially diluted).

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[10]

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a microplate, add the kinase, the fluorescent peptide substrate, and the this compound dilution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Analyze the ratio of phosphorylated to unphosphorylated substrate using a Caliper EZ Reader or a similar instrument.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]

-

BTK Occupancy Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To measure the extent and duration of BTK engagement by this compound in a cellular context.

Methodology: This can be assessed using a competitive binding assay with a fluorescently labeled BTK probe.

-

Reagents:

-

Isolated human PBMCs.

-

This compound.

-

A fluorescently labeled covalent BTK probe (e.g., biotinylated or fluorescently tagged).

-

Cell lysis buffer.

-

Detection reagents (e.g., streptavidin-conjugated fluorophore for biotinylated probes).

-

-

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Treat PBMCs with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

For washout experiments, wash the cells to remove unbound this compound and incubate in fresh media for various time points.

-

Add the fluorescent BTK probe to the cells and incubate to allow binding to unoccupied BTK.

-

Lyse the cells and quantify the amount of bound probe using a suitable detection method (e.g., ELISA, flow cytometry, or a plate-based fluorescence reader).

-

Calculate BTK occupancy as the percentage reduction in probe binding in this compound-treated cells compared to vehicle-treated cells.

-

B-Cell Activation Assay

Objective: To assess the functional consequence of BTK inhibition by measuring the suppression of B-cell activation.

Methodology: This is often evaluated by measuring the expression of activation markers, such as CD69, on the surface of B cells following stimulation.

-

Reagents:

-

Human whole blood or isolated PBMCs.

-

This compound.

-

B-cell receptor (BCR) stimulus (e.g., anti-IgM antibody).

-

Fluorochrome-conjugated antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.

-

Red blood cell lysis buffer (for whole blood assays).

-

FACS buffer (e.g., PBS with 2% FBS).

-

-

Procedure:

-

Pre-incubate whole blood or PBMCs with serial dilutions of this compound for 1-2 hours.

-

Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a defined period (e.g., 18-24 hours) to induce CD69 expression.

-

Stain the cells with fluorescently labeled antibodies against a B-cell marker and CD69.

-

If using whole blood, lyse the red blood cells.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer and analyze the percentage of CD69-positive B cells.

-

Determine the IC50 of this compound for the inhibition of B-cell activation.

-

Fcγ Receptor (FcγR)-Mediated Phagocytosis Assay

Objective: To evaluate the effect of this compound on macrophage-mediated phagocytosis, a key process in many autoimmune diseases.

Methodology: This can be assessed by measuring the engulfment of opsonized particles by macrophages.

-

Reagents:

-

Human monocyte-derived macrophages (MDMs) or a macrophage-like cell line (e.g., THP-1).

-

This compound.

-

Particles for phagocytosis (e.g., sheep red blood cells or fluorescent beads).

-

Opsonizing agent (e.g., anti-sheep red blood cell IgG).

-

Fluorescent dye to label particles (e.g., CFSE).

-

Trypan blue or another quenching agent to differentiate between internalized and surface-bound particles.

-

-

Procedure:

-

Culture macrophages in a multi-well plate.

-

Pre-treat the macrophages with this compound or vehicle control for 1-2 hours.

-

Opsonize the fluorescently labeled particles with IgG.

-

Add the opsonized particles to the macrophage culture and incubate to allow for phagocytosis (e.g., 30-60 minutes).

-

Wash the cells to remove non-ingested particles.

-

Add a quenching agent to extinguish the fluorescence of surface-bound particles.

-

Quantify the fluorescence of internalized particles using a plate reader or flow cytometer.

-

Calculate the percentage of phagocytosis inhibition by this compound.

-

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Logic

To visually represent the complex molecular interactions and experimental workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: BTK Signaling Pathway and this compound's Point of Intervention.

Caption: Experimental Workflow for In Vitro Kinase Profiling.

References

- 1. Evaluating this compound in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]